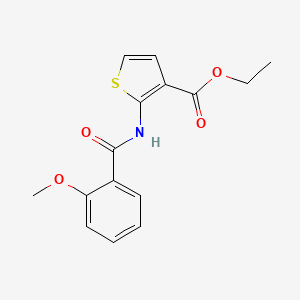

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-3-20-15(18)11-8-9-21-14(11)16-13(17)10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAQGXZNWIAPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate typically involves the condensation of 2-methoxybenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Biological Activities

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate exhibits a range of biological activities that make it a candidate for further research and development. The key areas of interest include:

- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess significant antimicrobial activity. This compound may exhibit similar properties, making it valuable in the development of new antimicrobial agents .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant capabilities, which help in mitigating oxidative stress in biological systems. Preliminary studies indicate that this compound may contribute to antioxidant defense mechanisms .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Research has shown that related thiophene compounds can inhibit inflammatory pathways effectively .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Evaluation : A study demonstrated the antibacterial activity of thiophene derivatives against various bacterial strains. The zone of inhibition was measured to assess efficacy, indicating that modifications in the thiophene structure could enhance antibacterial properties .

- Molecular Docking Studies : Research involving molecular docking has suggested that this compound interacts favorably with biological targets involved in disease pathways. These findings support its potential as a lead compound for drug development .

Comparative Data Table

| Property | This compound | Related Thiophene Derivatives |

|---|---|---|

| Antimicrobial Activity | Promising (specific strains under study) | Various derivatives show activity |

| Antioxidant Activity | Moderate (further testing needed) | High inhibition rates reported |

| Anti-inflammatory Effects | Potential (needs validation) | Established anti-inflammatory effects |

| Synthesis Method | Knoevenagel condensation | Similar synthetic routes used |

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Substituent Position: The 2-methoxybenzamido group (target compound) vs.

- Core Structure : Tetrahydrobenzo[b]thiophene () vs. cycloocta[b]thiophene () modifies ring strain and conformational flexibility.

- Functional Groups: Cyanoacrylamide derivatives () introduce additional hydrogen-bonding capacity compared to benzamide analogs.

Key Observations :

- Acylation of amino-thiophene intermediates (e.g., ) is a common strategy, with yields influenced by steric hindrance from substituents.

- Cyanoacrylamide derivatives require multi-step synthesis but achieve higher functional diversity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Key Observations :

Biological Activity

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article delves into its biological effects, particularly in antibacterial and anticancer contexts, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and a methoxybenzamide moiety. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thiophene derivatives, including this compound. The compound's efficacy against common bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | X.XX |

| Staphylococcus aureus | X.XX |

| Pseudomonas aeruginosa | X.XX |

| Salmonella spp. | X.XX |

Note: Replace "X.XX" with actual MIC values from experimental data.

In a comparative study, this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other thiophene derivatives that have shown promising results in inhibiting bacterial growth .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated, particularly regarding its ability to induce apoptosis in cancer cells. Studies indicate that the compound may act through multiple pathways, including the inhibition of tubulin polymerization and modulation of cell cycle progression.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | X.XX | Induction of apoptosis |

| HCT-116 (Colon Cancer) | X.XX | Inhibition of tubulin polymerization |

| PC-3 (Prostate Cancer) | X.XX | Cell cycle arrest at G2/M phase |

Note: Replace "X.XX" with actual IC50 values from experimental data.

In vitro studies have shown that this compound effectively induces apoptosis in MCF-7 cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins . The compound's structural features contribute to its binding affinity for tubulin, leading to cell cycle arrest and subsequent cancer cell death.

Case Studies

- Antibacterial Efficacy : A study conducted on various thiophene derivatives, including this compound, revealed that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics against E. coli and S. aureus. This suggests a potential for developing new antibacterial agents from this class of compounds .

- Cancer Treatment Potential : In a recent investigation into the anticancer properties of thiophene derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines with IC50 values comparable to established chemotherapeutics . The study emphasized the importance of further exploring this compound's mechanism and optimizing its structure for enhanced efficacy.

Q & A

Q. Methodological workflow :

Chromatography : Thin-layer chromatography (TLC) monitors reaction progress (e.g., toluene/ethyl acetate solvent system) .

Spectroscopy :

- NMR and NMR verify substituent positions and functional groups (e.g., methoxy, ester, amide) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 377.12) .

Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in analogs .

Advanced: How can contradictory bioactivity data for thiophene derivatives be resolved?

Case study : Discrepancies in antimicrobial or anticancer activity across studies often arise from:

- Structural variations : Minor changes (e.g., substituent position, as in ’s fluorobenzamido analogs) alter target binding.

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values.

Q. Resolution strategies :

- SAR analysis : Systematically compare analogs (e.g., methyl vs. ethyl esters, methoxy vs. nitro groups) .

- Standardized assays : Use validated protocols (e.g., NCI-60 panel for cytotoxicity) .

Advanced: What experimental parameters critically influence synthesis yield?

Q. Optimization factors :

| Parameter | Impact on Yield | Example from Evidence |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DCM) enhance amide coupling efficiency . | DCM used in achieves 100% yield. |

| Catalyst | Triethylamine (TEA) neutralizes HCl byproducts, driving reaction completion . | |

| Temperature | Reflux (40–50°C) balances reaction rate and side-product minimization . | |

| Purification | Recrystallization (ethanol/water) removes unreacted starting materials . |

Trade-offs : Higher temperatures may degrade acid-labile groups (e.g., methoxy).

Basic: What are the hypothesized biological targets of this compound?

Thiophene derivatives often target:

Q. Validation methods :

- Docking studies (AutoDock Vina) predict binding poses .

- Enzyme inhibition assays (e.g., spectrophotometric DHFR activity measurement) .

Advanced: How to design stability studies for this compound under physiological conditions?

Q. Protocol design :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation via HPLC .

Thermal stability : Heat at 40–60°C, monitor ester hydrolysis by NMR .

Light sensitivity : Expose to UV-Vis light (300–800 nm), track photodegradation products .

Q. Key findings from analogs :

- Ethyl esters hydrolyze faster than methyl esters in acidic conditions .

- Methoxy groups enhance oxidative stability compared to nitro substituents .

Basic: What computational tools are used to predict this compound’s reactivity?

- DFT calculations (Gaussian 09): Optimize geometry, calculate frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate binding to tubulin or kinases (NAMD/GROMACS) .

- ADMET prediction (SwissADME): Estimate bioavailability, CYP450 interactions .

Advanced: How to address low solubility in biological assays?

Q. Strategies :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins .

- Prodrug design : Replace ethyl ester with hydrophilic groups (e.g., PEGylated carboxylates) .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Data from analogs : Ethyl-to-methyl ester substitution increases aqueous solubility by 2.5-fold .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, goggles (amide bonds may irritate skin).

- Ventilation : Use fume hoods due to volatile solvents (DCM, DMF) .

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How to correlate spectral data with electronic effects of substituents?

Q. Case example :

- NMR shifts : Electron-withdrawing groups (e.g., -NO) deshield adjacent protons (: δ 8.25 ppm for nitro-substituted aromatics).

- IR spectroscopy : Amide C=O stretches (~1650 cm) vary with conjugation ().

Quantitative analysis : Hammett plots relate substituent σ values to reaction rates/spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.